molecular formula C16H8BrCl2NO B1372870 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-28-4

2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No. B1372870
CAS RN: 1160263-28-4
M. Wt: 381 g/mol
InChI Key: YXJHBBUYCGWBSD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride (2-BPQCC) is a synthetic compound of the quinoline family. It is primarily used in scientific research applications, such as drug discovery and development, as well as in laboratory experiments.

Scientific Research Applications

Luminescent Properties and Catalytic Applications

A study by Chen Xu et al. (2014) explored the synthesis and characterization of cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine. These complexes exhibited luminescent properties under UV irradiation and were applied in coupling reactions, showcasing their potential in catalytic processes.

Suzuki-Miyaura Coupling Reaction

In the domain of organic synthesis, Tsuyoshi Tagata and M. Nishida (2003) demonstrated the effectiveness of palladium charcoal-catalyzed Suzuki-Miyaura coupling in producing arylpyridines and arylquinolines, highlighting the role of phosphine ligands in these reactions.

Synthesis of Flavones and Quinolones

Research by H. Vorbrüggen et al. (1990) involved the cyclization of various acyloxy, phthalimido, and benzoylbenzoic acids to yield 3-chloroflavones and 3-chloroquinoline-4-ones, presenting a method for synthesizing these compounds.

Antimycobacterial and Photosynthetic Electron Transport Inhibition

The study conducted by J. Otevrel et al. (2013) examined ring-substituted 4-arylamino-7-chloroquinolinium chlorides for their antimycobacterial properties and their ability to inhibit photosynthetic electron transport. This research highlights the potential biomedical applications of these compounds.

Fluorescence Derivatization in Chromatography

Tomohiko Yoshida et al. (1992) Tomohiko Yoshida, Y. Moriyama, H. Taniguchi (1992) discovered that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride is an effective fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting its utility in analytical chemistry.

properties

IUPAC Name

2-(4-bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJHBBUYCGWBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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